molecular formula C11H20O2 B14591586 Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- CAS No. 61276-52-6

Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)-

Cat. No.: B14591586
CAS No.: 61276-52-6
M. Wt: 184.27 g/mol
InChI Key: KKEOSILAVQFMMQ-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- is an organic compound with the molecular formula C11H20O2 It consists of a cyclohexanol ring substituted with a 1-methyl-1-oxiranylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- can be achieved through several methods. One common approach involves the epoxidation of 1-methyl-1-cyclohexene followed by the ring-opening reaction with a suitable nucleophile. The reaction conditions typically involve the use of peracids or hydrogen peroxide as oxidizing agents for the epoxidation step, and acidic or basic conditions for the ring-opening step.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as titanium silicalite or other metal oxides may be employed to enhance the efficiency of the epoxidation reaction. The choice of solvents and reaction conditions is optimized to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to open the epoxide ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- involves its interaction with specific molecular targets and pathways. For example, the epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexanol without the epoxide group.

    1-Methylcyclohexanol: A cyclohexanol with a methyl group but no epoxide.

    Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A cyclohexanol with a different substitution pattern.

Uniqueness

Cyclohexanol, 1-(1-methyl-1-oxiranylethyl)- is unique due to the presence of both the cyclohexanol ring and the epoxide group

Properties

CAS No.

61276-52-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-[2-(oxiran-2-yl)propan-2-yl]cyclohexan-1-ol

InChI

InChI=1S/C11H20O2/c1-10(2,9-8-13-9)11(12)6-4-3-5-7-11/h9,12H,3-8H2,1-2H3

InChI Key

KKEOSILAVQFMMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CO1)C2(CCCCC2)O

Origin of Product

United States

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